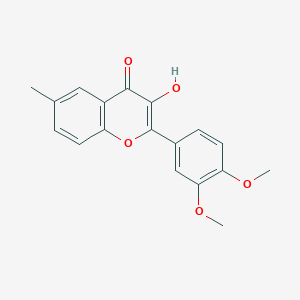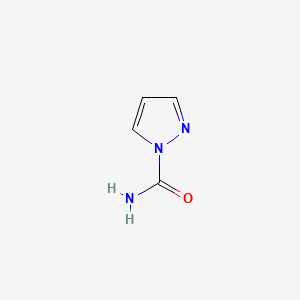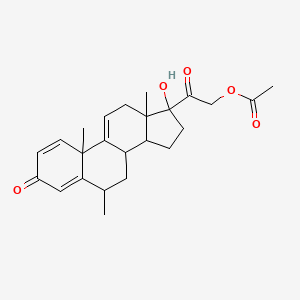
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol
概要
説明
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methyl groups on the benzoxazole ring enhances its chemical properties and biological activities .
作用機序
Target of Action
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol, a derivative of benzoxazole, is known to target various enzymes or proteins such as DNA topoisomerases , protein kinases , histone deacetylases , cyclooxygenases , and cholinesterases . These targets play crucial roles in cellular processes, including DNA replication, signal transduction, gene expression, inflammation, and neurotransmission .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . This interaction can inhibit the enzymatic activity, affecting the breakdown of neurotransmitters and potentially leading to an increase in their concentration .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, by inhibiting DNA topoisomerases, it can interfere with DNA replication and transcription . By inhibiting protein kinases, it can disrupt signal transduction pathways . By inhibiting histone deacetylases, it can alter gene expression . By inhibiting cyclooxygenases, it can affect the production of prostaglandins and other mediators of inflammation . By inhibiting cholinesterases, it can affect neurotransmission .
Result of Action
The compound’s action can lead to various molecular and cellular effects. For instance, by inhibiting DNA topoisomerases, it can induce DNA damage and potentially lead to cell death . By inhibiting protein kinases, it can disrupt cell signaling and potentially affect cell proliferation . By inhibiting histone deacetylases, it can alter gene expression and potentially affect cell differentiation . By inhibiting cyclooxygenases, it can reduce inflammation . By inhibiting cholinesterases, it can enhance neurotransmission .
生化学分析
Biochemical Properties
Benzoxazole derivatives have been known to exhibit a broad substrate scope and functionalization, offering several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Cellular Effects
Benzoxazole derivatives have shown antifungal activity similar to the standard drug voriconazole against Aspergillus niger .
Molecular Mechanism
Benzoxazole derivatives with 4-methyl and 5-chloro substituents on the benzoxazole ring have shown the highest inhibitory activity for AChE and BuChE .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-methyl-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with carbon disulfide in the presence of potassium hydroxide, followed by the addition of 4-chloro-3-methylphenol . The reaction is usually carried out in methanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts and green solvents to enhance yield and reduce environmental impact. The use of nanocatalysts and ionic liquid catalysts has been reported to be effective in the synthesis of benzoxazole derivatives .
化学反応の分析
Types of Reactions
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding benzoxazole.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Disulfides.
Reduction: Benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
類似化合物との比較
Similar Compounds
- 5-Chloro-2-mercaptobenzoxazole
- 5-Chloro-2-morpholin-4-yl-1,3-benzoxazole
- 2-Mercapto-5-nitro-1,3-benzoxazole
Uniqueness
5-Chloro-7-methyl-1,3-benzoxazole-2-thiol is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity compared to other benzoxazole derivatives .
特性
IUPAC Name |
5-chloro-7-methyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-4-2-5(9)3-6-7(4)11-8(12)10-6/h2-3H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBALKXWCAQHOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=S)N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442400 | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93794-45-7 | |
| Record name | 5-Chloro-7-methyl-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93794-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-chloro-2-mercapto-7-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40442400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-(4-Bromophenyl)benzo[d]oxazol-2-amine](/img/structure/B3058959.png)


![2-Methyl-3H-imidazo[4,5-f]quinoline](/img/structure/B3058964.png)




